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Compound of Interest

Compound Name: Roflumilast-d4

Cat. No.: B602538

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Roflumilast-d4
in drug metabolism studies. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is
approved for the treatment of severe chronic obstructive pulmonary disease (COPD).
Understanding its metabolic fate is crucial for drug development and clinical practice.
Roflumilast-d4, a deuterated analog of Roflumilast, serves as an invaluable tool, primarily as
an internal standard, in the bioanalytical quantification of Roflumilast and its major active
metabolite, Roflumilast N-oxide.

Introduction to Roflumilast Metabolism

Roflumilast undergoes extensive metabolism in vivo, with the formation of a pharmacologically
active metabolite, Roflumilast N-oxide. This N-oxidation is primarily catalyzed by the
cytochrome P450 enzymes CYP1A2 and CYP3A4.[1] Roflumilast N-oxide is a significant
contributor to the overall PDE4 inhibitory activity of the drug. The plasma area under the curve
(AUC) of Roflumilast N-oxide is approximately 10-fold greater than that of the parent drug.[2]

Metabolic Pathway of Roflumilast

The primary metabolic pathway of Roflumilast involves the N-oxidation of the pyridine ring,
leading to the formation of Roflumilast N-oxide.
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Metabolic conversion of Roflumilast to Roflumilast N-oxide.

Role of Roflumilast-d4 in Metabolism Studies

Deuterated standards, such as Roflumilast-d4, are ideal internal standards for quantitative
bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages
of using a stable isotope-labeled internal standard include:

o Similar Physicochemical Properties: Roflumilast-d4 exhibits nearly identical extraction
recovery, chromatographic retention time, and ionization efficiency to the unlabeled

Roflumilast.

o Correction for Matrix Effects: It effectively compensates for variations in sample preparation
and ion suppression or enhancement in the mass spectrometer.

o Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard
significantly enhances the accuracy and precision of the analytical method.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Roflumilast and
Roflumilast N-oxide from studies in healthy human volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Roflumilast in Healthy Chinese

Volunteers|3]
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AUCO0-24h AUCIinf
Dose Cmax (ng/mL) t1/2 (h)
(ng-h/mL) (ng-h/mL)
0.25 mg 53122 20.3+7.9 103.1 £ 384 19.7+45
0.375 mg 9.2+34 33.2+£10.1 158.2 £ 50.8 20.9+£5.6
0.50 mg 11.5+41 48.7 £ 18.5 235.6 £ 93.7 20.1+4.8

Table 2: Single-Dose Pharmacokinetic Parameters of Roflumilast N-oxide in Healthy Chinese
Volunteers|3]

AUCO0-24h AUCinf
Dose Cmax (ng/mL) t1/2 (h)
(ng-h/imL) (ng-h/mL)
0.25 mg 7925 143.2£43.1 389.4 +115.3 23.2+5.1
0.375 mg 104+3.1 192.0 +54.9 493.0 £ 140.1 246 +£6.3
0.50 mg 151+47 289.7 £ 98.6 754.9 £ 268.9 26274

Table 3: Steady-State Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide in
Patients with Liver Cirrhosis and Healthy Subjects (250 pug once daily)[4]

Analyte Group Cmax (ng/mL) AUCO-24h
(ng-h/mL)

Roflumilast Healthy 26+1.1 25.8+9.7

Child-Pugh A 2612 39.0+15.1

Child-Pugh B 3.3x15 49.6 + 20.3

Roflumilast N-oxide Healthy 20.1+5.4 358 £ 98

Child-Pugh A 253+8.1 444 + 148

Child-Pugh B 28.1+10.2 505 + 187

Experimental Protocols
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In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a pharmacokinetic study in healthy volunteers to
assess the plasma concentrations of Roflumilast and Roflumilast N-oxide.
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Workflow for an in vivo pharmacokinetic study.
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Methodology:

e Subject Recruitment: Recruit healthy volunteers who meet the inclusion and exclusion
criteria of the study protocol.

o Dosing: Administer a single oral dose of Roflumilast (e.g., 500 pg tablet) with a standardized
volume of water after an overnight fast.

e Blood Sampling: Collect venous blood samples into tubes containing an appropriate
anticoagulant (e.g., K2ZEDTA) at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4,
6, 8,12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

e Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma
samples at -80°C until analysis.

» Bioanalysis: Analyze the plasma samples for Roflumilast and Roflumilast N-oxide
concentrations using a validated LC-MS/MS method with Roflumilast-d4 as the internal
standard.

Bioanalytical Method for Roflumilast and Roflumilast N-
oxide in Human Plasma

Sample Preparation (Solid-Phase Extraction - SPE):[5][6]

e To 100 pL of plasma, add 20 pL of Roflumilast-d4 internal standard working solution (e.g.,
50 ng/mL in methanol).

» Vortex mix for 30 seconds.

e Add 200 pL of 0.1% formic acid in water and vortex.

e Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
e Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
o Elute the analytes with 1 mL of methanol.

o Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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» Reconstitute the residue in 100 pL of the mobile phase.

LC-MS/MS Conditions:

LC System: A high-performance liquid chromatography system.
e Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 pum).

» Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).
e Flow Rate: 0.3 mL/min.
e Injection Volume: 5 pL.
o Mass Spectrometer: A triple quadrupole mass spectrometer.
 lonization Mode: Electrospray lonization (ESI) in positive mode.
 MRM Transitions (Representative):

o Roflumilast: m/z 403.1 - 186.9

o Roflumilast N-oxide: m/z 419.1 - 187.0

o Roflumilast-d4: m/z 407.1 - 190.9 (Note: The exact transition will depend on the position
of the deuterium labels. This is a representative example assuming a +4 Da shift in the
precursor and a stable fragment ion).

In Vitro Metabolism Study using Human Liver
Microsomes (HLM)

This protocol describes a typical experiment to determine the metabolic stability of Roflumilast
in HLM.
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Workflow for an in vitro metabolism study using HLM.
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Methodology:

 Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture
containing:

o Human liver microsomes (final concentration 0.5 mg/mL).
o Phosphate buffer (100 mM, pH 7.4).
o Roflumilast (final concentration 1 uM).
e Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

» Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1
mM).

o Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an
aliquot of the incubation mixture.

¢ Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold
acetonitrile containing Roflumilast-d4 as the internal standard.

o Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

e Analysis: Analyze the supernatant for the remaining concentration of Roflumilast using a
validated LC-MS/MS method.

o Data Analysis: Plot the natural logarithm of the percentage of Roflumilast remaining versus
time. The slope of the linear regression will give the elimination rate constant, from which the
in vitro half-life and intrinsic clearance can be calculated.

Roflumilast Signaling Pathway

Roflumilast exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme
responsible for the degradation of cyclic adenosine monophosphate (CAMP) in inflammatory
cells.[7][8][9] This leads to an accumulation of intracellular cAMP, which in turn activates
Protein Kinase A (PKA). PKA activation has several downstream effects, including the
phosphorylation and activation of the CAMP response element-binding protein (CREB) and the
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inhibition of pro-inflammatory transcription factors like NF-kB.[7] This ultimately results in a
reduction in the production of pro-inflammatory cytokines such as TNF-aq, IL-6, and IL-1[3.[7]
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Simplified signaling pathway of Roflumilast.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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